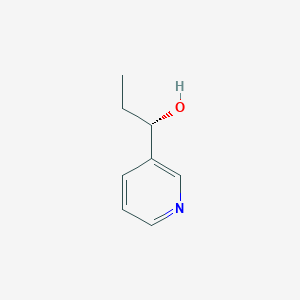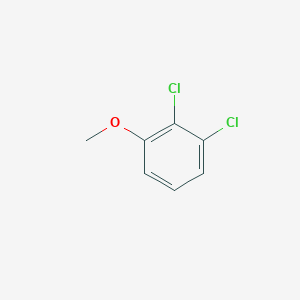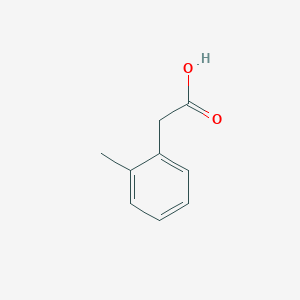
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene, also known as MPT or 7,8-dihydro-3-methoxy-7-prop-2-yl-1H-3,5-heptatriene, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory mediators and decrease pain sensitivity in animal models. In addition, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a wide range of conditions and can be stored for extended periods of time. However, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene. One area of interest is the development of 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene-based drug delivery systems for the treatment of various diseases. Another area of interest is the synthesis of novel materials using 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene as a building block. In addition, further studies are needed to fully understand the mechanism of action of 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene and its potential applications in medicine and other fields.
Conclusion:
In conclusion, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized through a multistep process and has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been used as a building block for the synthesis of novel materials and as a starting material for the synthesis of complex organic molecules. Further research is needed to fully understand the mechanism of action of 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene and its potential applications in medicine and other fields.
Synthesis Methods
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene can be synthesized through a multistep process starting with the reaction of 2,4,4-trimethyl-1-pentene with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions involving reduction, bromination, and dehydrobromination to yield 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene.
Scientific Research Applications
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been studied for its potential applications in various fields, including medicine, materials science, and organic synthesis. In medicine, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene has been used as a starting material for the synthesis of complex organic molecules.
properties
CAS RN |
126893-52-5 |
|---|---|
Product Name |
3-Methoxy-7-propan-2-ylcyclohepta-1,3,5-triene |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-methoxy-7-propan-2-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16O/c1-9(2)10-5-4-6-11(12-3)8-7-10/h4-10H,1-3H3 |
InChI Key |
BTNDEOBBGXVTFK-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C1C=CC=C(C=C1)OC |
synonyms |
1,3,5-Cycloheptatriene,3-methoxy-7-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



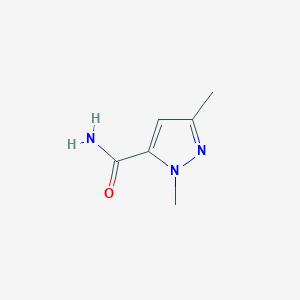
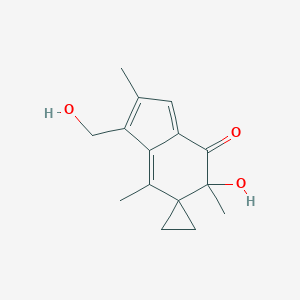
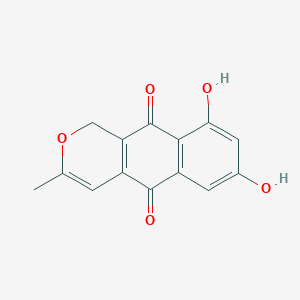
![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
